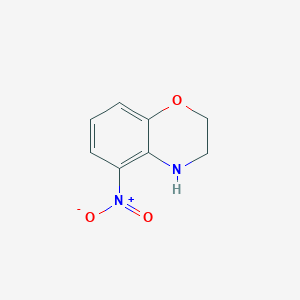

5-nitro-3,4-dihydro-2H-1,4-benzoxazine

Übersicht

Beschreibung

5-nitro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with the molecular formula C8H8N2O3. It is characterized by a benzoxazine ring structure with a nitro group at the 5-position.

Wirkmechanismus

Target of Action

Benzoxazines, a class of compounds to which this molecule belongs, have been reported to interact with the a1 adenosine receptor

Mode of Action

Benzoxazines are known to exhibit a variety of pharmacological properties, including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . The specific interactions between 5-nitro-3,4-dihydro-2H-1,4-benzoxazine and its targets that lead to these effects are currently unknown and warrant further investigation.

Biochemical Pathways

Benzoxazines have been reported to inhibit human topoisomerase i , suggesting that they may affect DNA replication and transcription pathways. More research is needed to elucidate the specific pathways impacted by this compound.

Result of Action

Benzoxazines have been reported to exhibit a broad spectrum of activity with minimum growth inhibition concentration (mic) values between 625–100 μg/ml , indicating their potential as antimicrobial agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine typically involves a multi-step process. One common method starts with the reaction of an amine with formaldehyde to form an N,N-dihydroxymethylamine intermediate. This intermediate then reacts with a phenol derivative under acidic conditions to form the benzoxazine ring . The nitro group is introduced through nitration of the benzoxazine ring using a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, solvent recovery and recycling processes are implemented to minimize environmental impact and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

5-nitro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The benzoxazine ring can be oxidized to form oxo-derivatives using oxidizing agents like potassium permanganate.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, acidic or basic conditions.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: 5-amino-3,4-dihydro-2H-1,4-benzoxazine.

Oxidation: this compound oxo-derivatives.

Substitution: Various substituted benzoxazines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-nitro-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

Medicine: Explored for its potential anticancer properties, particularly in the development of novel chemotherapeutic agents.

Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its thermal stability and unique chemical properties

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,4-dihydro-2H-1,4-benzoxazine

- 5-amino-3,4-dihydro-2H-1,4-benzoxazine

- 5-chloro-3,4-dihydro-2H-1,4-benzoxazine

Uniqueness

5-nitro-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Biologische Aktivität

5-Nitro-3,4-dihydro-2H-1,4-benzoxazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Synthesis

This compound belongs to the benzoxazine family, characterized by a nitrogen-containing heterocyclic structure. The synthesis of this compound typically involves the condensation of appropriate phenolic and amine precursors under controlled conditions. Variations in substituents can lead to derivatives with altered biological profiles.

Biological Activities

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold exhibited potent antiproliferative activity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate) | 7.84 |

| MDA-MB-231 (Breast) | 16.2 |

| MIA PaCa-2 (Pancreas) | 12.0 |

| U-87 MG (Brain) | 10.5 |

These results suggest that modifications at specific positions on the benzoxazine ring can enhance biological activity, indicating a structure-activity relationship (SAR) that merits further investigation .

2. Neuropharmacological Effects

The compound has also been studied for its effects on the P2X7 receptor, which plays a crucial role in neuroinflammation and pain pathways. P2X7 antagonists derived from benzoxazines have shown promise in modulating pain responses and inflammatory processes:

- Mechanism : The antagonism of ATP at the P2X7 receptor can reduce the release of pro-inflammatory cytokines such as IL-1β, which are implicated in chronic pain and neurodegenerative diseases .

3. Serotonin Receptor Antagonism

Another area of interest is the antagonistic activity against serotonin receptors (5HT3). Compounds based on this compound have demonstrated significant binding affinity to these receptors, suggesting potential applications in treating gastrointestinal disorders and nausea .

Case Studies

Case Study 1: Anticancer Activity

A study evaluated several derivatives of this compound for their anticancer properties. The findings indicated that compounds with electron-donating groups at specific positions on the benzoxazine ring exhibited enhanced antiproliferative effects. For example, a derivative with a methoxy group at position 7 showed a remarkable increase in activity against breast cancer cell lines compared to its unsubstituted counterpart .

Case Study 2: Neuropharmacology

In vivo studies involving rodent models demonstrated that administration of 5-nitro derivatives resulted in significant reductions in pain response metrics when subjected to inflammatory stimuli. This suggests that these compounds may be effective in managing chronic pain conditions through their action on P2X7 receptors .

Eigenschaften

IUPAC Name |

5-nitro-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-10(12)6-2-1-3-7-8(6)9-4-5-13-7/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMLNKRYGKJRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568096 | |

| Record name | 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137469-90-0 | |

| Record name | 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.